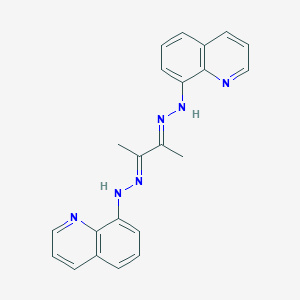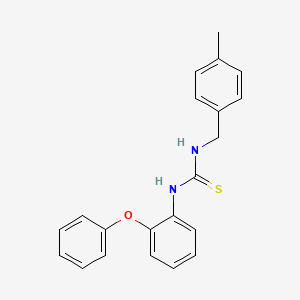![molecular formula C20H24N2O5S B5824110 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as BIRB 796, is a selective inhibitor of p38 MAP kinase. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 is a selective inhibitor of p38 MAP kinase, which is a key signaling molecule involved in inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAP kinase, this compound 796 can reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound 796 has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models. It can also inhibit the growth of various cancer cell lines and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 is its selectivity for p38 MAP kinase, which allows for targeted inhibition of this signaling molecule. However, one limitation of this compound 796 is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase. Another area of interest is the investigation of this compound 796's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to understand the long-term effects of this compound 796 and its potential side effects.
Synthesemethoden
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with piperidine-1-carboxamide, followed by the reaction with 2-aminoacetophenone. The resulting compound is then reacted with sodium hydride and 4-chlorobenzenesulfonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammation is a key factor in the development and progression of many diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. This compound 796 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models.
This compound 796 has also been studied for its potential anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound 796's mechanism of action in cancer cells involves the inhibition of p38 MAP kinase, which plays a key role in cancer cell proliferation and survival.
In addition to its anti-inflammatory and anti-tumor effects, this compound 796 has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-10-15(14-19(18)27-2)28(24,25)21-17-9-5-4-8-16(17)20(23)22-12-6-3-7-13-22/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSBPXKGOJIKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)



